molecular formula C26H28Cl2N6O B304884 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

Cat. No. B304884
M. Wt: 511.4 g/mol
InChI Key: VUQQENSLZVIBOM-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine, also known as LDDN-1470, is a novel small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases. In

Mechanism of Action

The mechanism of action of 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine involves the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been found to inhibit the activation of these pathways by interacting with specific proteins and enzymes involved in these pathways, leading to the inhibition of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammatory cytokine production, the alleviation of oxidative stress, and the improvement of cognitive function. These effects are mediated by the inhibition of specific signaling pathways and the modulation of specific proteins and enzymes involved in these pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine in lab experiments include its high potency, selectivity, and low toxicity. 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been found to have a high affinity for specific protein targets, making it a useful tool for studying the mechanisms of various diseases. However, the limitations of using 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine in lab experiments include its limited solubility and stability, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine. One direction is to further investigate the mechanism of action of 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine and its specific protein targets. Another direction is to explore the therapeutic potential of 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, the development of novel formulations and delivery methods for 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine may improve its solubility and stability, leading to better efficacy in vivo.

Synthesis Methods

4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine was synthesized by a team of researchers led by Dr. Chun-Tao Che at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. The synthesis method involved the reaction of 2,4-dichlorobenzaldehyde with 3-aminobenzoic acid to form a Schiff base, which was then reacted with 2,6-di(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde to yield 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine. The synthesis method was optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. In inflammation research, 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been found to reduce the production of inflammatory cytokines and alleviate inflammation in animal models. In neurodegenerative disorder research, 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

Molecular Formula

C26H28Cl2N6O

Molecular Weight

511.4 g/mol

IUPAC Name

N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2,6-dipyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C26H28Cl2N6O/c27-21-9-8-20(23(28)15-21)18-35-22-7-5-6-19(14-22)17-29-32-24-16-25(33-10-1-2-11-33)31-26(30-24)34-12-3-4-13-34/h5-9,14-17H,1-4,10-13,18H2,(H,30,31,32)/b29-17+

InChI Key

VUQQENSLZVIBOM-STBIYBPSSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=C2)N/N=C/C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)N5CCCC5

SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)NN=CC4=CC(=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)N5CCCC5

Origin of Product

United States

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